
4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El trihidrobromuro de 4-(1-piperazinil)-1H-bencimidazol es un compuesto heterocíclico que presenta tanto una porción benzimidazol como una porción piperazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del trihidrobromuro de 4-(1-piperazinil)-1H-bencimidazol generalmente implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Un método común incluye la reacción de (S,S)-N,N’-bisnosil diamina con triflato de difenilvinilsulfonio en presencia de una base como DBU, lo que lleva a la formación de piperazinas protegidas. La desprotección posterior y la ciclización intramolecular selectiva producen los derivados de piperazina deseados .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo implican procesos de síntesis de múltiples pasos que garantizan un alto rendimiento y pureza. Estos métodos pueden incluir el uso de síntesis en fase sólida, síntesis fotocatalítica y otras técnicas avanzadas para optimizar las condiciones de reacción y mejorar la eficiencia general del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El trihidrobromuro de 4-(1-piperazinil)-1H-bencimidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, niveles de pH y la presencia de catalizadores para facilitar las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El trihidrobromuro de 4-(1-piperazinil)-1H-bencimidazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos para diversas enfermedades.
Industria: El compuesto encuentra aplicaciones en la producción de productos farmacéuticos, agroquímicos y otros productos industriales .
Mecanismo De Acción
El mecanismo de acción del trihidrobromuro de 4-(1-piperazinil)-1H-bencimidazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a ciertos receptores o enzimas, modulando así su actividad. Esta interacción puede conducir a diversos efectos fisiológicos, dependiendo de los objetivos específicos involucrados .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares incluyen otros derivados de piperazina y benzimidazol, tales como:
- 4-(1-Piperazinil)anilina
- Derivados de 4-(1-piperazinil)cumarina
- Isómeros de 5-(1-piperazinil)piridazinona .
Singularidad
Lo que diferencia al trihidrobromuro de 4-(1-piperazinil)-1H-bencimidazol de estos compuestos similares es su combinación única de las porciones benzimidazol y piperazina, que puede conferir actividades biológicas y propiedades químicas distintas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos .
Propiedades
Número CAS |
84806-71-3 |
|---|---|
Fórmula molecular |
C11H17Br3N4 |
Peso molecular |
444.99 g/mol |
Nombre IUPAC |
4-piperazin-1-yl-1H-benzimidazole;trihydrobromide |
InChI |
InChI=1S/C11H14N4.3BrH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H |
Clave InChI |
WPEOQBGHNTUXON-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC3=C2N=CN3.Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
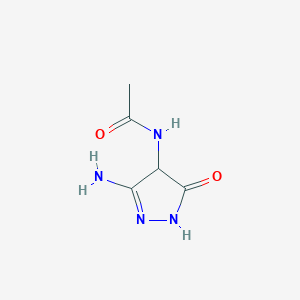

![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)

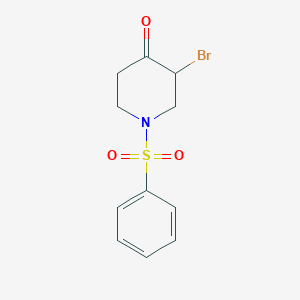
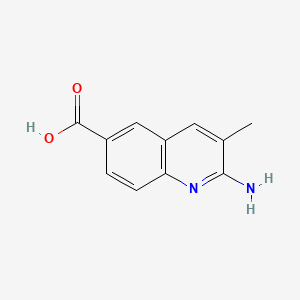
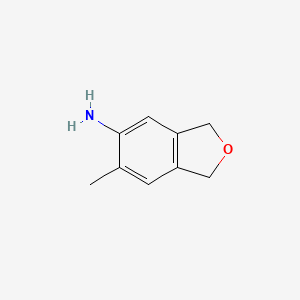
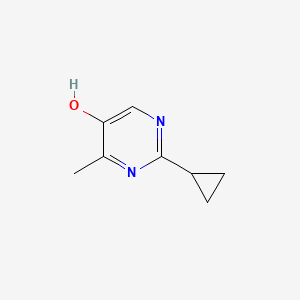
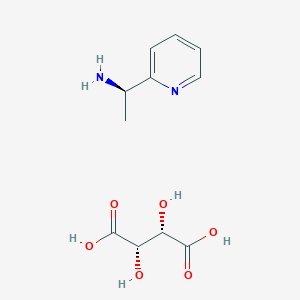
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)

